molecular formula C21H20N4O4 B13481389 5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13481389
M. Wt: 392.4 g/mol
InChI Key: VEOJXUPKLBEEEU-UHFFFAOYSA-N
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Description

The compound 5-{[2-(4-aminophenyl)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoindole core, a piperidine ring, and an aminophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(4-aminophenyl)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core, the introduction of the piperidine ring, and the attachment of the aminophenyl group. Common synthetic routes may involve:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Introduction of the Piperidine Ring: This step may involve the use of piperidine derivatives and appropriate coupling agents.

    Attachment of the Aminophenyl Group: This can be done through nucleophilic substitution reactions using 4-aminophenylethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-aminophenyl)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-{[2-(4-aminophenyl)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(4-aminophenyl)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Known for its antimicrobial and anticancer properties.

    4-(2-aminoethyl)aniline: Used in the synthesis of various organic compounds.

    5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid: Utilized in dye synthesis and other applications.

Uniqueness

5-{[2-(4-aminophenyl)ethyl]amino}-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione: stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its isoindole core, piperidine ring, and aminophenyl group make it a versatile compound with diverse applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

5-[2-(4-aminophenyl)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H20N4O4/c22-13-3-1-12(2-4-13)9-10-23-14-5-6-15-16(11-14)21(29)25(20(15)28)17-7-8-18(26)24-19(17)27/h1-6,11,17,23H,7-10,22H2,(H,24,26,27)

InChI Key

VEOJXUPKLBEEEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCC4=CC=C(C=C4)N

Origin of Product

United States

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